6-Azaspiro[2.5]octane-5-carboxylic acid
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Overview
Description
6-Azaspiro[25]octane-5-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spirocyclic ring system followed by functionalization of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The carboxylic acid group can then be introduced through oxidation or other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Azaspiro[2.5]octane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can also participate in various biochemical pathways, affecting the compound’s overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid: Contains an oxygen atom in the spirocyclic ring.
6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid: Contains a tert-butoxycarbonyl protecting group .
Uniqueness
6-Azaspiro[2.5]octane-5-carboxylic acid is unique due to its specific placement of the carboxylic acid group and the nitrogen atom within the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11) |
InChI Key |
NBUCCWJVPXAUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(C2)C(=O)O |
Origin of Product |
United States |
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